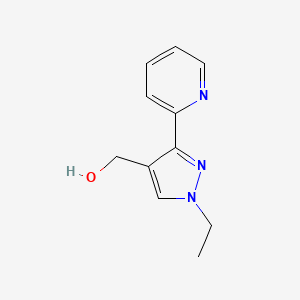

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Description

Properties

IUPAC Name |

(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXVFNRKZKNMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Solubility & Stability Profiling of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

This technical guide is structured as a high-level operational monograph for research scientists characterizing or utilizing (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol .

As specific experimental data for this precise intermediate is often proprietary or absent from public aggregators, this guide applies Structure-Activity Relationship (SAR) first principles and heterocyclic chemistry standards to derive its physicochemical profile.[1] It serves as a self-validating protocol for handling, solubilizing, and stabilizing the compound.[1]

Executive Summary & Structural Logic

This molecule represents a classic "hinge-binding" scaffold often utilized in kinase inhibitor discovery (e.g., p38 MAPK or JAK inhibitors).[1] It consists of three distinct pharmacophoric features that dictate its solubility and stability:

-

Pyridin-2-yl moiety: A basic center (pKa ~5.[1]2) providing pH-dependent solubility.

-

1-Ethyl-pyrazole core: A lipophilic linker that reduces water solubility at neutral pH but enhances membrane permeability.[1]

-

C4-Methanol group: A polar "head" susceptible to oxidation (to aldehyde) and capable of Hydrogen Bond Donor/Acceptor (HBD/HBA) interactions.[1]

Operational Verdict: The compound is amphiphilic but pH-sensitive .[1] It requires acidic buffers for aqueous solubilization and protection from oxidants during long-term storage.[1]

Physicochemical Profile

The following data points are derived from fragment-based prediction and empirical standards for pyrazole-pyridine scaffolds.

Table 1: Predicted Physicochemical Properties

| Property | Value / Range | Structural Rationale |

| Molecular Formula | C₁₁H₁₃N₃O | MW = 203.24 g/mol |

| Physical State | Crystalline Solid | Likely white/off-white powder due to heteroaromatic stacking.[2] |

| pKa (Basic) | ~5.1 – 5.4 | Pyridine nitrogen protonation.[1] |

| pKa (Acidic) | >14 | The OH group is not acidic; Pyrazole N is alkylated (no NH). |

| LogP (Oct/Water) | 1.2 – 1.8 | Moderately lipophilic; Ethyl group balances the polar alcohol.[1] |

| H-Bond Donors | 1 | Hydroxyl (-OH). |

| H-Bond Acceptors | 3 | Pyridine N, Pyrazole N2, Hydroxyl O. |

Solubility & Dissolution Protocols

The pH-Switch Mechanism

The solubility of this compound is governed by the protonation of the pyridine nitrogen.[1]

-

Neutral pH (7.4): The molecule is uncharged and dominated by the lipophilic ethyl-pyrazole core. Solubility is low (< 0.5 mg/mL).

-

Acidic pH (< 4.0): The pyridine nitrogen becomes protonated (

), drastically increasing polarity.[1] Solubility is high (> 10 mg/mL).

Recommended Solvent Systems

For biological assays or stock preparation, use the following hierarchy:

| Solvent System | Solubility Rating | Application |

| DMSO (Anhydrous) | Excellent (>50 mg/mL) | Primary stock solution (10-100 mM). |

| Methanol / Ethanol | Good (>20 mg/mL) | Synthesis workup and transfers.[1] |

| 0.1 N HCl | High (>10 mg/mL) | Aqueous dosing (oral gavage/IV formulations). |

| PBS (pH 7.4) | Poor (<0.1 mg/mL) | WARNING: Risk of precipitation upon dilution from DMSO.[1] |

Visualizing the Solubility Pathway

The following diagram illustrates the protonation state and recommended workflow for preparing assay-ready solutions.

Figure 1: Solubility workflow demonstrating the critical pH-dependency for aqueous formulation.

Stability & Degradation Risks[1]

Oxidative Instability (The Primary Risk)

The C4-hydroxymethyl group is "benzylic-like" (attached to an aromatic heterocycle). While pyrazoles are electron-rich, making the ring stable, the alcohol is susceptible to oxidation into the corresponding aldehyde or carboxylic acid upon prolonged exposure to air or metabolic enzymes (e.g., Alcohol Dehydrogenase).[1]

-

Mechanism:

-

Mitigation: Store solid under Nitrogen/Argon.[1] Store DMSO stocks at -20°C or -80°C.

Hygroscopicity

The pyridine ring and the alcohol group can attract atmospheric moisture.[1] Water uptake in the solid state can lead to hydrolysis of trace impurities or simply alter the weighable mass, affecting molarity calculations.[1]

Photostability

Pyridine derivatives can undergo photo-oxidation or ring-opening reactions under intense UV light.

-

Protocol: Use amber vials for all storage.

Degradation Pathway Diagram[1]

Figure 2: Primary oxidative degradation pathway of the hydroxymethyl handle.

Experimental Protocols (Self-Validating Systems)

Protocol: Kinetic Solubility Determination (Shake-Flask)

Do not rely on visual inspection alone. Use this quantitative method.

-

Preparation: Weigh 2 mg of solid into a 1.5 mL Eppendorf tube.

-

Solvent Addition: Add 1.0 mL of PBS (pH 7.4) or Acetate Buffer (pH 4.0).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

Protocol: Stability Stress Test

Validate the storage conditions before long-term use.

-

Prepare Stock: 10 mM solution in DMSO.

-

Aliquot: Split into three vials.

-

Vial A: Store at -20°C (Control).

-

Vial B: Store at RT in light (Light stress).

-

Vial C: Store at RT + 1%

(Oxidative stress).[1]

-

-

Analysis: Analyze via LC-MS after 24 and 48 hours.

-

Pass Criteria: >95% purity retention relative to Vial A.

-

Fail Criteria: Appearance of [M-2] peak (Aldehyde) or [M+14] peak (Acid).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole-Methanol Derivatives. Retrieved from [Link]

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH.[1] (General reference for Pyrazole/Pyridine physicochemical properties).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Context for heterocyclic alcohol stability).

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] (Foundational logic for LogP/Solubility estimation).

Sources

Methodological & Application

Application Notes & Protocols: (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol in Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that has become a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a key pharmacophore in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The pyrazole scaffold's prominence is underscored by its presence in numerous U.S. FDA-approved drugs, particularly in the domain of oncology.[5] Molecules like Crizotinib, Ruxolitinib, and Pirtobrutinib all feature a core pyrazole ring and function as potent and selective protein kinase inhibitors (PKIs).[5][6]

The success of the pyrazole scaffold can be attributed to several key features:

-

Synthetic Tractability: Pyrazole rings can be synthesized through various reliable and scalable chemical reactions.[6][7]

-

Bioisosteric Replacement: It can act as a bioisostere for other aromatic or heterocyclic systems, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6]

-

Hydrogen Bonding Capacity: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

This guide focuses on a specific, promising derivative: (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (hereafter referred to as Compound A ). This molecule integrates three key structural motifs:

-

A 1-ethyl-pyrazole core , providing a stable and synthetically versatile base.

-

A pyridin-2-yl substituent at the 3-position, a common feature in kinase inhibitors known to interact with the hinge region of the ATP-binding pocket.

-

A hydroxymethyl group at the 4-position, which can serve as a hydrogen bond donor or a point for further chemical modification to improve properties like solubility or target engagement.

Given its structural features, Compound A is a compelling candidate for development as a protein kinase inhibitor. This document provides a comprehensive guide for researchers, outlining its synthesis, proposed mechanism of action, and detailed protocols for its evaluation as a potential therapeutic agent.

Synthesis and Physicochemical Characterization

A robust synthetic route is crucial for producing the quantities of Compound A required for thorough biological evaluation. The following protocol outlines a plausible and efficient multi-step synthesis.

Protocol 1: Synthesis of (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (Compound A)

This synthesis employs a Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde, followed by reduction to the corresponding alcohol.

Workflow Diagram: Synthesis of Compound A

Caption: Synthetic workflow for Compound A.

Step-by-Step Methodology:

-

Hydrazone Formation:

-

To a solution of 2-acetylpyridine (1.0 eq) in methanol, add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of glacial acetic acid (3-4 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

-

Purify the resulting hydrazone intermediate by recrystallization from ethanol or column chromatography.

-

-

Vilsmeier-Haack Cyclization:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring.

-

Slowly add the hydrazone intermediate from Step 1 to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 80°C for 3-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the aldehyde by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Reduction to Alcohol (Compound A):

-

Dissolve the purified aldehyde from Step 2 in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Compound A.

-

Further purification can be achieved via column chromatography if necessary.

-

Physicochemical Data (Hypothetical)

All synthesized compounds should be characterized thoroughly. Below is a table of expected data for Compound A.

| Property | Expected Value | Method |

| Molecular Formula | C11H13N3O | --- |

| Molecular Weight | 203.24 g/mol | --- |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 110-115 °C | Melting Point Apparatus |

| Solubility (PBS, pH 7.4) | > 50 µM | Kinetic Solubility Assay |

| logP | 1.8 ± 0.3 | Calculated (e.g., cLogP) |

| ¹H NMR | Consistent with proposed structure | 400 MHz NMR |

| LC-MS | Purity > 98%, [M+H]⁺ = 204.11 | HPLC-MS |

Proposed Biological Target and Application: Kinase Inhibition

The pyridinyl-pyrazole scaffold is a "privileged" structure in kinase inhibitor design, known to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[8] Many successful kinase inhibitors target enzymes that are overexpressed or hyperactivated in cancer cells, leading to uncontrolled cell proliferation.[5][6] Based on this precedent, we hypothesize that Compound A is an ATP-competitive inhibitor of a protein kinase implicated in oncology , such as a Cyclin-Dependent Kinase (CDK) or a Janus Kinase (JAK).[6][9]

Hypothetical Signaling Pathway: Inhibition of CDK2/Cyclin E

Caption: Proposed mechanism of Compound A.

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for evaluating Compound A, starting with biochemical assays and progressing to cell-based and more complex models.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of Compound A on a purified recombinant kinase (e.g., CDK2/Cyclin E). The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10]

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.[10] Lower light output corresponds to higher kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the recombinant kinase (e.g., CDK2/Cyclin E) and its specific substrate (e.g., a peptide derived from Histone H1) in Kinase Buffer.

-

Prepare ATP solution at 2x the desired final concentration (e.g., 20 µM, near the Kₘ for the kinase).

-

Prepare a serial dilution of Compound A in DMSO, then dilute further in Kinase Buffer. A typical starting range is 100 µM to 1 nM. Include a known inhibitor as a positive control (e.g., Roscovitine for CDK2) and a DMSO-only vehicle control.

-

-

Kinase Reaction:

-

Add 5 µL of the compound/control solution to the wells of a white, opaque 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the 2x ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data: 0% activity (no enzyme control) and 100% activity (DMSO vehicle control).

-

Plot the normalized percent inhibition against the log concentration of Compound A.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

To confirm that Compound A can enter live cells and bind to its intended kinase target, a target engagement assay is essential.[11][12] The NanoBRET™ Target Engagement Assay is an ideal method that measures compound binding at specific protein targets in real-time within living cells.[12]

Principle: The assay uses a kinase fused to a bright NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds the kinase is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. If Compound A enters the cell and displaces the tracer from the kinase, the BRET signal will decrease.[12]

Step-by-Step Methodology:

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

Plate the cells in a white, opaque 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound A in DMSO, then dilute in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer and NanoLuc® substrate according to the manufacturer's protocol.

-

Add the compound dilutions to the cells and incubate for 2 hours in a CO₂ incubator at 37°C.

-

-

Signal Detection:

-

Add the Tracer/Substrate mixture to all wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) simultaneously.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data and plot the BRET ratio against the log concentration of Compound A.

-

Determine the IC₅₀ value, which represents the concentration of Compound A required to displace 50% of the tracer from the target kinase in live cells.

-

Protocol 4: Cellular Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional consequence of kinase inhibition by measuring the effect of Compound A on the proliferation of cancer cell lines that are dependent on the target kinase's activity.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed a cancer cell line known to be dependent on the target kinase (e.g., MCF-7 for CDK2) into a 96-well clear-bottom plate at an appropriate density.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Addition:

-

Treat cells with a serial dilution of Compound A (e.g., 50 µM to 0.5 nM). Include a positive control (known cytotoxic agent) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours in a CO₂ incubator at 37°C.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence with a plate reader.

-

Normalize the data to the vehicle-treated cells (100% viability) and a no-cell background control (0% viability).

-

Plot the percent viability against the log concentration of Compound A and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Data Interpretation and Next Steps

The data gathered from these protocols will provide a comprehensive initial profile of Compound A.

| Assay | Metric | Interpretation |

| Biochemical Kinase Assay | IC₅₀ | Potency of direct enzyme inhibition. A low nanomolar value is desirable. |

| Cellular Target Engagement | IC₅₀ | Ability to enter cells and bind the target. A value close to the biochemical IC₅₀ suggests good cell permeability. |

| Cellular Proliferation | GI₅₀ | Functional effect on cancer cell growth. A potent GI₅₀ in a relevant cell line confirms the mechanism of action. |

Troubleshooting Common Issues:

-

Low Potency in Biochemical Assay: The compound may not be a potent inhibitor of the chosen kinase. Consider screening against a panel of kinases to find the true target.

-

Large Window between Biochemical and Cellular IC₅₀: This "cell shift" may indicate poor cell permeability, active efflux from the cell, or high plasma protein binding in the culture medium.

-

No Effect on Cell Proliferation: The chosen cell line may not be dependent on the target kinase for survival, or the compound may be rapidly metabolized.

Successful initial results should be followed by lead optimization studies. The hydroxymethyl group of Compound A is an ideal handle for creating a small library of analogs to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Cell-based test for kinase inhibitors. INiTS. [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. [Link]

- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Source not publicly available].

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Kinase Screening Assay Services. Reaction Biology. [Link]

-

Kinase Assays with Myra. Bio Molecular Systems. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activity. Journal of Science & Technology. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Source not publicly available].

Sources

- 1. mdpi.com [mdpi.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. biomolecularsystems.com [biomolecularsystems.com]

- 11. inits.at [inits.at]

- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]

Application Note: Pyrazole Derivatives as Next-Generation Antimicrobial Agents

Abstract

The escalation of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds.[1] Pyrazole derivatives, characterized by a five-membered heterocycle containing two adjacent nitrogen atoms, represent a privileged structure in medicinal chemistry.[2][3][4] This guide provides a comprehensive technical workflow for the design, synthesis, and biological validation of pyrazole-based antimicrobials. It details the structural pharmacophores required for dual-targeting (DNA gyrase/Topoisomerase IV) and provides standardized protocols for Minimum Inhibitory Concentration (MIC) determination according to CLSI guidelines.

Introduction: The Strategic Value of Pyrazoles

While fluoroquinolones have historically dominated the field of DNA gyrase inhibitors, resistance mechanisms (e.g., gyrA mutations) have compromised their efficacy. Pyrazole derivatives offer a distinct advantage:

-

Alternative Binding Mode: Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex, certain pyrazoles (e.g., pyrazole-benzofuran hybrids) target the ATP-binding pocket of the GyrB subunit , bypassing common resistance mechanisms.

-

Scaffold Versatility: The pyrazole ring serves as a rigid linker that can orient pharmacophores (e.g., thiazoles, coumarins) into precise vectors for enzyme inhibition.

-

Physicochemical Tuning: Nitrogen substitution (N1) allows for the modulation of lipophilicity (

) without significantly altering the electronic properties of the core ring.

Chemical Space & Structure-Activity Relationship (SAR)

Effective design requires adherence to specific structural rules. The following SAR insights are synthesized from recent high-impact studies.

| Position | Structural Modification | Biological Impact |

| N1 | Aryl or Heteroaryl groups | Critical for hydrophobic pocket occupation. Electron-withdrawing groups (e.g., 4-F-Ph) often enhance metabolic stability. |

| C3 | Bulky Lipophilic Groups (e.g., CF3, t-Butyl) | Enhances membrane permeability; often interacts with the hydrophobic regions of the target enzyme. |

| C4 | Electrophilic Linkers (Schiff bases, hydrazones) | Essential for hydrogen bonding with active site residues (e.g., Asp73 in GyrB). |

| C5 | H-bond Donors (OH, NH2) | Can improve solubility and target affinity; however, steric bulk here can reduce activity if not optimized. |

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole Libraries

Objective: To synthesize a library of 1,3,5-trisubstituted pyrazoles via the cyclocondensation of chalcones with hydrazines. This route is preferred for its operational simplicity and high yields.

Workflow Diagram

Caption: Figure 1. Two-step synthesis of pyrazole derivatives via chalcone intermediates.

Step-by-Step Methodology

-

Chalcone Formation (Claisen-Schmidt):

-

Dissolve equimolar amounts of substituted acetophenone (10 mmol) and aromatic aldehyde (10 mmol) in ethanol (20 mL).

-

Add 40% NaOH (5 mL) dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Pour into ice water and acidify with dilute HCl. Filter the precipitate (Chalcone).

-

-

Cyclocondensation:

-

Suspend the Chalcone (5 mmol) and Hydrazine hydrate or Phenylhydrazine (10 mmol) in glacial acetic acid (15 mL).

-

Critical Step: Reflux at 110°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature and pour into crushed ice.

-

-

Purification:

-

Filter the solid. Recrystallize from ethanol/DMF mixtures.

-

Validation: Confirm structure via

H-NMR (characteristic pyrazole-H4 singlet at

-

Protocol B: Antimicrobial Susceptibility Testing (CLSI M07)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin dye (optional, for visual readout).

-

Positive Control: Ciprofloxacin or Fluconazole.

Procedure:

-

Inoculum Preparation:

-

Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of

CFU/mL.

-

-

Compound Dilution:

-

Dissolve pyrazole derivatives in DMSO (Stock: 10 mg/mL).

-

Perform serial 2-fold dilutions in a 96-well plate. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Incubation:

-

Add 100 µL of inoculum to each well containing compound.

-

Incubate at 35 ± 2°C for 16–20 hours (24–48h for fungi).

-

-

Readout:

-

MIC Definition: The lowest concentration showing no visible growth .

-

Validation: The QC strain must fall within the CLSI-defined ranges (e.g., S. aureus ATCC 29213 vs. Ciprofloxacin: 0.12–0.5 µg/mL).

-

Protocol C: Mechanism of Action – DNA Gyrase Supercoiling Inhibition

Objective: Confirm if the pyrazole derivative targets the bacterial DNA Gyrase enzyme.

Mechanism Diagram

Caption: Figure 2.[5][6] Mechanism of action for pyrazole-based GyrB inhibitors.

Procedure:

-

Assay Setup: Use a commercial DNA Gyrase Supercoiling Kit (e.g., from Inspiralis or TopoGEN).

-

Reaction Mix:

-

Relaxed plasmid pBR322 DNA (0.5 µg).

-

DNA Gyrase enzyme (1 U).

-

Assay Buffer (Tris-HCl, KCl, MgCl2, DTT, Spermidine, ATP).

-

Test Compound (0.1 – 100 µM).

-

-

Execution:

-

Incubate at 37°C for 30 minutes.

-

Stop reaction with Stop Buffer (STEB) and chloroform/isoamyl alcohol.

-

-

Analysis:

-

Run samples on a 1% agarose gel (no Ethidium Bromide in gel; stain post-run).

-

Result: Supercoiled DNA migrates faster than relaxed DNA. Effective inhibitors will show a band corresponding to relaxed DNA (upper band), whereas the control (no inhibitor) will show supercoiled DNA (lower band).

-

Data Analysis & Interpretation

Calculating IC50

When performing enzyme assays (Protocol C), plot the % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate the IC50.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in MIC Plate | Compound insolubility in aqueous media | Use a co-solvent (e.g., 20% cyclodextrin) or ensure final DMSO is exactly 1%. Check logP. |

| Regioisomers in Synthesis | 1,3 vs 1,5 isomer formation | 1,5-isomer is kinetically favored; 1,3 is thermodynamically favored. Control temperature strictly. Verify via NOESY NMR. |

| High MIC but Low IC50 | Poor membrane permeability | The compound inhibits the enzyme but cannot enter the cell. Optimize lipophilicity (Target ClogP 2.0–4.0). |

References

-

Review of Antimicrobial Pyrazoles (2025)

-

Mechanism of Action (Gyrase)

-

Synthesis Protocol (Chalcones)

-

CLSI Guidelines

-

DNA Gyrase Inhibitors

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chemmethod.com [chemmethod.com]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies [mdpi.com]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrar.org [ijrar.org]

- 14. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 17. nih.org.pk [nih.org.pk]

Advanced Purification Strategies for Substituted Pyrazole Therapeutics

Executive Summary

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil.[1] However, their synthesis—typically via the condensation of hydrazines with 1,3-dicarbonyls—often yields complex mixtures containing regioisomers (1,3- vs. 1,5-substitution) , unreacted genotoxic hydrazines , and oligomeric byproducts.

This guide moves beyond standard "flash and pray" chromatography.[2] It details a physicochemical-first approach to purification, exploiting the unique amphoteric nature of the pyrazole ring to achieve pharmaceutical-grade purity (>99.5%) with maximized recovery.[2]

Physicochemical Profiling: The Basis of Separation

Effective purification requires understanding the molecule's behavior in solution. Pyrazoles exhibit distinct acid-base properties that can be leveraged for "switchable" extraction.

| Property | Value / Range | Purification Implication |

| pKa (Conjugate Acid) | ~2.5 (Pyridine-like N) | Pyrazoles are weak bases .[2] They remain neutral at pH > 4 but form water-soluble salts at pH < 1.[2] This allows separation from neutral organic impurities (e.g., unreacted ketones). |

| pKa (NH Acidity) | ~14 (Pyrrole-like NH) | N-unsubstituted pyrazoles are weak acids .[2] They can be deprotonated by strong bases (NaOH, pH > 13) to form water-soluble anions, separating them from N-alkylated impurities. |

| LogP (Lipophilicity) | 1.0 – 4.0 (Substituent dependent) | Regioisomers often have identical mass but distinct dipole moments. 1,5-isomers are generally more polar than 1,3-isomers due to the proximity of electronegative substituents to the nitrogen lone pair. |

| Crystallinity | High | Pyrazoles pack efficiently.[2] Regioisomers often have vastly different melting points, making fractional crystallization a viable alternative to chromatography. |

Workflow Visualization: The Decision Matrix

The following decision tree outlines the logical flow for purifying a crude pyrazole reaction mixture based on the specific impurity profile.

Figure 1: Strategic decision tree for pyrazole purification based on N-substitution status and scale.

Protocol 1: The "pH Switch" Extraction (Removal of Non-Basic Impurities)

This protocol is the most efficient method to remove unreacted 1,3-dicarbonyls, oily oligomers, and neutral organic byproducts without using silica gel.

Applicability: N-substituted pyrazoles (Basic character only).[2] Principle: Pyrazoles are protonated at pH < 1, becoming water-soluble salts.[2] Neutral impurities remain in the organic phase.

Materials

-

Crude reaction mixture (dissolved in Ethyl Acetate or MTBE).

-

1M Hydrochloric Acid (HCl).

-

1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

).

Step-by-Step Procedure

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (

). -

Acid Extraction (The Switch):

-

Washing: Wash the combined acidic aqueous layers once with fresh Ethyl Acetate to remove entrained neutrals.

-

Neutralization (The Return):

-

Cool the acidic aqueous solution in an ice bath (exothermic reaction).

-

Slowly adjust pH to ~9–10 using 1M NaOH (or solid

for gas evolution control). -

Observation: The solution will become cloudy as the neutral pyrazole precipitates or oils out.

-

-

Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (

). -

Drying: Wash combined organics with brine, dry over

, and concentrate.

Result: A significantly cleaner product containing only the pyrazole isomers and potentially basic hydrazine residues.

Protocol 2: Scavenging Genotoxic Hydrazine Impurities

Hydrazines are potent genotoxins and must be removed to trace levels (ppm). Standard extraction often fails because hydrazines are also basic.[2]

Technique: Chemoselective Quenching Before the workup, unreacted hydrazine is converted into a highly lipophilic hydrazone or a water-soluble species that behaves differently from the product.

Procedure

-

Quenching Agent: Add 2.0 equivalents (relative to estimated residual hydrazine) of Acetylacetone or Benzaldehyde to the crude reaction mixture.

-

Incubation: Stir at room temperature for 1 hour.

-

Chemistry:

(Hydrazone).[2]

-

-

Separation:

-

If using Benzaldehyde : The resulting hydrazone is highly lipophilic. Proceed with Protocol 1 . The hydrazone will remain in the organic layer during the acid extraction step (as its basicity is significantly reduced or it is too lipophilic to migrate effectively).

-

If using Phthalic Anhydride : Forms a phthalimide derivative which is often insoluble and can be filtered off.[2]

-

Protocol 3: Separation of Regioisomers (1,3- vs 1,5-Substituted)

The formation of regioisomers is the most persistent challenge. 1,5-isomers are sterically congested and often possess different dipole moments than 1,3-isomers.[2]

A. Flash Chromatography Strategy

Standard silica gel (acidic) can cause peak tailing for basic pyrazoles.

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

to the mobile phase. This neutralizes acidic sites on the silica, sharpening the peaks. -

Gradient: Hexane/Ethyl Acetate (Start 100:0

End 50:50). -

Elution Order: typically, the 1,5-isomer (less polar due to internal shielding or steric twisting) elutes before the 1,3-isomer (more polar, better surface contact), though this depends heavily on the specific substituents.

B. Fractional Crystallization (Scale-Up)

For scales >10g, chromatography is expensive. Crystallization is preferred.[2]

-

Solvent System: Ethanol/Water or Toluene/Heptane .[2]

-

Protocol:

-

Dissolve the mixture in hot Ethanol.

-

Add hot Water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Selectivity: The symmetrical or less sterically hindered isomer (often the 1,3-isomer) tends to have a higher melting point and crystallizes first.

-

Filter the solid (enriched isomer A). The filtrate contains enriched isomer B.

-

Troubleshooting Guide

| Problem | Root Cause | Solution |

| Streaking/Tailing on TLC/Column | Interaction between basic pyrazole N and acidic Silica silanols. | Pre-wash silica with 1% TEA in Hexane or use amine-functionalized silica.[2] |

| Co-elution of Regioisomers | Isomers have identical polarity in EtOAc/Hex.[2] | Switch solvent selectivity. Try Dichloromethane/Methanol or Toluene/Acetone .[2] Toluene often discriminates based on pi-stacking ability. |

| Product is Water Soluble | Pyrazole has polar side chains (OH, COOH). | Do not use aqueous extraction.[2] Use dry loading on silica or Reverse Phase (C18) Chromatography . |

| Red/Brown Coloration | Oxidation of residual phenylhydrazine.[2] | Perform synthesis under |

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

-

Purification of Pyrazoles: "Method for purifying pyrazoles."[2][6] Patent WO2011076194A1.[2] Link

-

Hydrazine Scavenging: "Process for the removal of impurities from hydrazine hydrate."[2] Patent CN1036576C.[2] Link

-

Chromatographic Separation: "Preparation, separation and characterization of two pyrazolic regioisomers." Universitat Autònoma de Barcelona.[2] Link

- General Synthesis & Properties: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurjchem.com [eurjchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Ring Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Knorr synthesis of pyrazoles, and how can I minimize its formation?

A1: The most frequent issue in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the formation of a mixture of regioisomers when using an unsymmetrical dicarbonyl compound and a substituted hydrazine.[1][2] This lack of regioselectivity can lead to significant challenges in purification and a reduced yield of the desired isomer.[1]

-

Mechanistic Insight: The reaction proceeds via nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group, followed by cyclization and dehydration. The initial site of attack determines the final regioisomer.

-

Troubleshooting Strategies:

-

Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. While polar protic solvents like ethanol are traditional, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to favor the formation of one isomer.[3][4]

-

Temperature Control: Optimizing the reaction temperature can help favor one kinetic or thermodynamic product over the other.[3]

-

pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more activated towards nucleophilic attack.[5]

-

Q2: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, and I am observing the formation of pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?

A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[1][2] If the oxidation step is not efficient, the pyrazoline will be a significant side product.[1]

-

Troubleshooting Strategies:

-

Oxidizing Agents: The in-situ oxidation of the pyrazoline can be facilitated by the presence of an oxidizing agent. In some cases, ambient air can be sufficient, but for more stubborn cases, specific oxidizing agents may be required.[1] Heating pyrazolines in DMSO under an oxygen atmosphere can also be an effective method for oxidation.[6]

-

Reaction Conditions: Prolonged reaction times or an increase in temperature may promote the oxidation step.

-

Choice of Reagents: Using a hydrazine with a good leaving group, such as tosylhydrazine, can lead to direct elimination to form the aromatic pyrazole.[2]

-

Q3: My starting materials have poor solubility in the reaction solvent. What are my options?

A3: Poor solubility of reactants will significantly hinder the reaction rate.[3]

-

Troubleshooting Strategies:

-

Solvent Screening: Perform small-scale experiments with a range of solvents of varying polarities (e.g., ethanol, DMF, toluene, dioxane) to find a system where both reactants are soluble.[3]

-

Co-solvents: Introduce a co-solvent to increase the solvating power of the reaction medium.[7]

-

Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compounds.[7] However, be mindful of potential side reactions.

-

Green Chemistry Approaches: Using polyethylene glycol (PEG-400) as a solvent can be an effective and eco-friendly option for certain pyrazole syntheses.[8]

-

Q4: My final pyrazole derivative is difficult to purify by column chromatography. What alternative purification techniques can I use?

A4: The similar physical properties of pyrazole regioisomers can make chromatographic separation challenging.[1]

-

Troubleshooting Strategies:

-

Recrystallization: This is a powerful technique if a suitable solvent or binary solvent system can be found.[1][7] Experiment with different solvents like ethanol/water or ethyl acetate/hexanes.[1]

-

Salt Formation: Exploit the basicity of the pyrazole nitrogen atoms.[1] Treating the crude mixture with an acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) can form a salt of the pyrazole.[1][9][10] The different crystallization properties of the regioisomeric salts may allow for separation.[1] The free base can then be liberated by neutralization.[1]

-

Chromatography Modification: Deactivating silica gel with triethylamine or using neutral alumina can sometimes improve separation for basic compounds.[1] Reversed-phase chromatography (C18) is also a viable alternative.[1]

-

Troubleshooting Guides

Guide 1: Low Yield and Slow Reaction Rates

Low product yield is a common problem in pyrazole synthesis, often stemming from suboptimal reaction conditions or impure starting materials.[11]

Potential Causes & Solutions

| Cause | Recommended Action | Scientific Rationale |

| Incomplete Reaction | Extend the reaction time or increase the temperature.[11] Consider switching to a higher-boiling solvent like toluene or xylene if the current solvent's boiling point is limiting.[3] | The rate of chemical reactions generally increases with temperature, providing the molecules with sufficient activation energy to overcome the reaction barrier. |

| Impure Reactants | Ensure the purity of your starting materials (e.g., 1,3-dicarbonyls, hydrazines).[11] Impurities can interfere with the reaction or lead to unwanted side products. | The presence of impurities can lead to the formation of by-products, consuming reactants and lowering the yield of the desired product. |

| Suboptimal Catalyst | If using a catalyst (e.g., acetic acid), ensure the correct amount is used.[11] For some syntheses, a stronger acid or a base catalyst might be more effective. | Catalysts lower the activation energy of the reaction. The choice and concentration of the catalyst are crucial for reaction efficiency. |

| Modern Synthesis Techniques | Employ microwave-assisted synthesis (MAOS).[11] | MAOS can drastically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[11] |

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low pyrazole yield.

Guide 2: Improving Regioselectivity

The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1]

Decision-Making Workflow for Optimizing Regioselectivity

Caption: Troubleshooting workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: General Experimental Workflow for Pyrazole Synthesis and Purification

This diagram outlines a typical experimental workflow from reaction setup to the isolation of a pure pyrazole product.[1][3]

Caption: General pyrazole synthesis and purification workflow.

Protocol 2: Purification of Regioisomers via Salt Formation

This protocol details a method for separating pyrazole regioisomers by exploiting differences in their salt crystallization properties.[1]

Objective: To separate a mixture of pyrazole regioisomers.

Materials:

-

Crude pyrazole mixture

-

Suitable organic solvent (e.g., acetone, ethanol, isopropanol)[9]

-

Inorganic or organic acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid)[1]

-

Base for neutralization (e.g., NaHCO₃, NaOH)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent.[1]

-

Acid Addition: Add at least an equimolar amount of the chosen acid to the solution.[1][9][10]

-

Crystallization: Stir the solution. If necessary, cool it to promote the crystallization of the pyrazole salt. One regioisomer's salt may preferentially crystallize due to lower solubility.[1]

-

Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.[1]

-

Liberation of Free Base (Optional): If the free pyrazole is required, dissolve the isolated salt in water and neutralize with a base. Extract the free pyrazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified product.[1]

References

- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (n.d.). Benchchem.

- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate.

- Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).

- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. (n.d.). Benchchem.

- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.

- Pyrazole - Properties, Synthesis, Reactions etc. (2022, January 29). ChemicalBook.

- Optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.

- Troubleshooting guide for pyrazolone compound stability issues. (n.d.). Benchchem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.

- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.

- DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27).

- A mechanism of pyrazole forming reaction. (n.d.). ResearchGate.

- Pyrazole. (n.d.).

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.

- 4 - Organic Syntheses Procedure. (n.d.).

- Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Refinement of Analytical Methods for Pyrazole Characterization

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center dedicated to the analytical characterization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, making their unambiguous characterization a critical step in discovery and development.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve common analytical challenges effectively.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of pyrazole derivatives. However, the unique electronic properties and structural dynamics of the pyrazole ring can lead to complex and sometimes confusing spectra.

Troubleshooting Guide: NMR Analysis

Q1: Why does my ¹H NMR spectrum show more signals than expected for my pyrazole derivative?

This is a very common issue, often stemming from one of two phenomena: annular tautomerism or the presence of rotamers.

-

Causality (Annular Tautomerism): Pyrazoles that are unsubstituted at the N1 position can exist as a dynamic mixture of two tautomers.[1][4] If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe two distinct sets of signals—one for each tautomer. This is often the case at room temperature or below.[4][5]

-

Causality (Rotamers): If your molecule contains bulky substituents (e.g., substituted phenyl rings, tertiary-butyl groups), restricted rotation around a single bond can lead to the existence of stable rotational isomers, or rotamers.[4] If the energy barrier to rotation is high enough, each rotamer will produce its own set of NMR signals.

Troubleshooting Steps:

-

Variable Temperature (VT) NMR: This is the definitive experiment to distinguish these phenomena.[4]

-

If Tautomerism/Rotamerism is the cause: As you increase the temperature, the rate of interconversion increases. You will observe the two sets of signals broaden, coalesce into very broad humps, and eventually sharpen into a single, averaged set of signals.[4] Conversely, lowering the temperature can resolve already averaged signals into two distinct sets.

-

-

2D NMR (HSQC/HMBC): Two-dimensional NMR experiments can confirm the presence of two distinct but related spin systems. An HMBC experiment is particularly useful for assigning quaternary carbons and correlating protons to carbons across the two different tautomeric forms.[4][6]

-

Solvent Change: The tautomeric equilibrium can be influenced by the solvent.[5] Acquiring a spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) may shift the equilibrium or alter the rate of exchange, providing clues to the underlying phenomenon.

Protocol: Variable Temperature (VT) NMR Experiment

Objective: To determine if spectral complexity is due to dynamic exchange phenomena like tautomerism or rotamerism.

Methodology:

-

Sample Preparation: Prepare a sample of your pyrazole derivative (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈) in a standard NMR tube. Ensure the solvent's boiling and freezing points are appropriate for the intended temperature range.

-

Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

High-Temperature Acquisitions: Gradually increase the spectrometer temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Observe Coalescence: Continue increasing the temperature until the distinct sets of signals broaden and merge (coalesce) into a single, averaged set. Note the coalescence temperature.

-

Low-Temperature Acquisitions (Optional): If signals at room temperature appear averaged or broad, perform the experiment by decreasing the temperature to resolve the signals into distinct sets.

-

Data Analysis: Analyze the series of spectra to confirm the dynamic exchange process.

Q2: I see a very broad signal in my ¹H NMR spectrum, often between 10-14 ppm. What is it?

A broad signal in this region is almost always the N-H proton of the pyrazole ring.[7]

-

Causality (Proton Exchange & Quadrupolar Coupling): The N-H proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the sample, leading to signal broadening. Furthermore, the proton is attached to a ¹⁴N atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, which significantly broadens the signal of the attached proton.[4]

Troubleshooting Steps:

-

D₂O Exchange: To confirm the signal is from an N-H (or O-H) proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad signal will disappear as the proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.

-

Use of DMSO-d₆: If you are using a non-polar solvent like CDCl₃, switching to DMSO-d₆ can often sharpen N-H signals. The DMSO acts as a hydrogen bond acceptor, slowing down the exchange rate and decoupling the proton from the quadrupolar nitrogen to some extent.

Visualization: Troubleshooting Workflow for Complex Pyrazole NMR Spectra

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and providing structural information through fragmentation analysis. The pyrazole ring has characteristic fragmentation patterns that can aid in its identification.

Troubleshooting Guide: MS Analysis

Q1: I'm having trouble identifying the molecular ion (M⁺˙ or [M+H]⁺). Why might it be weak or absent?

-

Causality (Ring Instability): While aromatic, the pyrazole ring can be fragile under certain ionization conditions, particularly Electron Ionization (EI). The N-N bond is a known weak point.[8] The molecular ion may fragment so readily that its abundance is very low or undetectable.

Troubleshooting Steps:

-

Switch to a Soft Ionization Technique: If using EI, switch to a "softer" method like Chemical Ionization (CI) or Electrospray Ionization (ESI). ESI is particularly effective for generating the protonated molecule ([M+H]⁺), which is generally more stable and readily observed.

-

Optimize Source Conditions: For ESI-MS, ensure the source temperature and voltages are optimized. Excessively high temperatures can cause in-source fragmentation, diminishing the abundance of the molecular ion.

Q2: What are the characteristic fragmentation patterns for a pyrazole core?

-

Causality (N-N and C-N Bond Cleavage): The fragmentation of the pyrazole ring is well-documented and typically proceeds through two primary pathways.[1][8][9]

-

Cleavage of the N-N bond: This is often a predominant process, which can lead to the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[8]

-

Loss of a Nitrogen Molecule (N₂): This pathway often involves the initial loss of a hydrogen atom or a substituent, followed by rearrangement and expulsion of N₂ to form a stable cyclopropenyl ion.[8]

-

Data Presentation: Common Fragments in Pyrazole Mass Spectrometry (EI)

| Fragment Ion Description | Common Neutral Loss | Notes |

| [M - H]⁺ | H• | Often a precursor to N₂ loss. |

| [M - HCN]⁺ | HCN (27 u) | Characteristic fragmentation pathway. |

| [M - N₂]⁺ or [M - H - N₂]⁺ | N₂ (28 u) or H• + N₂ (29 u) | Results in a cyclopropenyl-type ion.[8] |

| [M - R•]⁺ | Substituent Radical (R•) | Loss of a substituent from the ring. |

Visualization: Primary Fragmentation Pathways of the Pyrazole Ring

Caption: Key fragmentation pathways for the pyrazole core in EI-MS.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pyrazole derivatives, separating them from starting materials, byproducts, and isomers.[10]

Troubleshooting Guide: HPLC Analysis

Q1: My pyrazole isomers are co-eluting or have very poor resolution.

-

Causality (Similar Polarity): Regioisomers of pyrazoles often have very similar polarities, making them difficult to separate on standard stationary phases like C18.[11] Their interaction with the stationary phase is nearly identical, leading to poor resolution.

Troubleshooting Steps:

-

Optimize Mobile Phase: For reverse-phase HPLC, small changes can have a big impact.

-

Try changing the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). Methanol is a hydrogen bond donor and acceptor, which can introduce different selectivity for pyrazoles compared to acetonitrile.

-

Adjust the pH of the aqueous phase. Pyrazoles are basic, and protonating them can significantly alter their retention and selectivity.

-

Run a shallower gradient or switch to an isocratic elution to maximize separation.[11]

-

-

Change Stationary Phase: If mobile phase optimization fails, a different stationary phase may be needed. A phenyl-hexyl or a polar-embedded phase can offer different selectivity mechanisms ("pi-pi" stacking, shape selectivity) compared to a standard C18 column.

-

Chiral Separation: For enantiomers, a specialized chiral stationary phase (CSP) is required.[11][12] Columns based on cellulose or amylose derivatives are often effective for pyrazole derivatives.[12]

Q2: I'm observing significant peak tailing.

-

Causality (Secondary Interactions): Peak tailing in pyrazole analysis is often caused by strong interactions between the basic nitrogen atoms of the pyrazole and acidic residual silanol groups on the silica-based stationary phase.[11]

Troubleshooting Steps:

-

Add a Mobile Phase Modifier: Add a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[11][13] The acid protonates the residual silanol groups, "masking" them and preventing them from interacting with your basic analyte.

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of accessible silanol groups. Using such a column can significantly improve peak shape for basic compounds.

-

Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Data Presentation: Starting Conditions for Pyrazole RP-HPLC Method Development

| Parameter | Recommended Starting Point | Rationale |

| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm | A good general-purpose starting point for most pyrazoles.[11][13] |

| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | Acid modifier improves peak shape for basic pyrazoles.[14][15] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers offering different selectivities. |

| Gradient | 5% to 95% B over 10-15 minutes | A generic scouting gradient to determine the approximate elution time. |

| Flow Rate | 0.8 - 1.0 mL/min (for 4.6 mm i.d.) | Standard flow rate for analytical columns.[13] |

| Column Temp. | 25 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity.[13] |

| Detection (UV) | 210-280 nm (use PDA to find λmax) | Pyrazoles typically have UV absorbance in this range.[13] |

Section 4: X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule.[16][17] The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.

Troubleshooting Guide: Crystallization

Q1: I can't get my pyrazole derivative to crystallize at all. It just oils out or remains in solution.

-

Causality (Solubility & Purity): The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal lattice formation. The Knorr synthesis, a common method for pyrazoles, can often lead to regioisomeric impurities that are difficult to separate and can hinder crystallization.[18]

Troubleshooting Steps:

-

Rigorous Purification: Ensure your material is as pure as possible (>98% by HPLC/NMR). Impurities are the number one enemy of crystallization. Consider an extra column chromatography step or purification via formation of an acid addition salt.[19][20]

-

Systematic Solvent Screening: Crystallization is highly dependent on the solvent. An ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. Screen a wide range of solvents with varying polarities (see table below).

-

Try a Different Method: If slow cooling from a hot solution fails, try other techniques:

-

Slow Evaporation: Dissolve the compound in a solvent in which it is reasonably soluble at room temperature (e.g., acetone, dichloromethane) and allow the solvent to evaporate slowly over several days from a vial covered with perforated parafilm.

-

Anti-Solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Let it stand, and crystals may form at the interface.

-

Protocol: Anti-Solvent Crystallization

Objective: To induce crystallization for a compound that is highly soluble in many common solvents.

Methodology:

-

Dissolution: In a small vial, dissolve the purified pyrazole derivative in a minimum amount of a "good" solvent (e.g., acetone, THF, or dichloromethane) where it is highly soluble.

-

Anti-Solvent Addition: Using a pipette, slowly add a miscible "anti-solvent" (e.g., water, hexane, or diethyl ether) dropwise with gentle swirling.

-

Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of supersaturation.

-

Clarification (Optional but recommended): Add one or two drops of the "good" solvent back into the mixture until it just becomes clear again. This prevents rapid precipitation and encourages the growth of fewer, larger crystals.

-

Crystallization: Cap the vial and allow it to stand undisturbed at room temperature. Forcing crystallization by placing it directly in a freezer can lead to poor quality crystals.

-

Isolation: Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration and wash with a small amount of the cold anti-solvent.

Data Presentation: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Properties & Use Cases |

| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar pyrazoles; often used for slow cooling.[21] |

| Ketones | Acetone | A versatile, polar aprotic solvent; good for anti-solvent methods.[20][21] |

| Esters | Ethyl Acetate | Medium polarity; good general-purpose solvent. |

| Aromatics | Toluene | Suitable for less polar pyrazoles.[21] |

| Ethers | Diethyl Ether, THF | Often used as anti-solvents or for co-solvent systems. |

| Halogenated | Dichloromethane (DCM) | Good for dissolving many organics; often used for slow evaporation.[21] |

| Hydrocarbons | Hexane, Heptane | Non-polar; almost always used as an anti-solvent. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High dissolving power; used for very insoluble compounds, often with an anti-solvent.[21] |

References

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem.

- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.

- The mass spectra of some pyrazole compounds. Organic Mass Spectrometry.

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.

- Column chromatography conditions for separating pyrazole isomers - Benchchem.

- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.

- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Separation Science Plus.

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar.

- Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions - Benchchem.

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole - Benchchem.

- An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate - Benchchem.

- Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem.

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.

- Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcpa.in [ijcpa.in]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.